Ethacrynic Acid Mercapturate

Glutathione S-transferase Detoxification Enzyme inhibition

Quantifying mercapturic acid pathway activity using intermediate conjugates yields confounding results. EA Mercapturate (CAS 54546-23-5) is the definitive endpoint for confirming complete GST-mediated detoxification-two orders of magnitude less active than the potent GST inhibitor EA-GSH. • Dominant biliary metabolite in dogs (25% dose) and rats (18-30%) for PBPK modeling. • Ideal LC-MS/MS reference standard (MW 466.33) with high biological abundance. • ≥98% purity; store at 2-8°C under inert atmosphere.

Molecular Formula C₁₈H₂₁Cl₂NO₇S
Molecular Weight 466.33
CAS No. 54546-23-5
Cat. No. B1146486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacrynic Acid Mercapturate
CAS54546-23-5
SynonymsN-Acetyl-S-[2-[4-(carboxymethoxy)-2,3-dichlorobenzoyl]butyl]-L-cysteine; 
Molecular FormulaC₁₈H₂₁Cl₂NO₇S
Molecular Weight466.33
Structural Identifiers
SMILESCCC(CSCC(C(=O)O)NC(=O)C)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl
InChIInChI=1S/C18H21Cl2NO7S/c1-3-10(7-29-8-12(18(26)27)21-9(2)22)17(25)11-4-5-13(16(20)15(11)19)28-6-14(23)24/h4-5,10,12H,3,6-8H2,1-2H3,(H,21,22)(H,23,24)(H,26,27)/t10?,12-/m1/s1
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethacrynic Acid Mercapturate: Key Probe for Mercapturic Acid Pathway


Ethacrynic Acid Mercapturate (CAS 54546-23-5) is the N-acetyl-L-cysteine conjugate of the loop diuretic ethacrynic acid (EA), representing the terminal, detoxified metabolite formed via the mercapturic acid pathway [1]. As a key biotransformation product in both rats and dogs, its quantifiable presence in bile distinguishes it as a critical probe for studying hepatic glutathione S-transferase (GST) activity and biliary excretion mechanisms [2].

Mercapturic Acid Pathway Probe Terminal N-acetylcysteine conjugate for mercapturic acid pathway endpoint studies
Biliary Excretion Marker Quantifiable in bile, supporting hepatic transport mechanism studies in rat and dog models
GST Activity Endpoint Reported low GST inhibition, providing a detoxification endpoint context

Why Generic Substitution of Ethacrynic Acid Mercapturate Fails


Despite sharing a common ethacrynic acid (EA) backbone, substitution between EA-mercapturate and its related conjugates—namely the glutathione adduct (EA-GSH) and the cysteine adduct (EA-cysteine)—is scientifically invalid. These compounds exhibit profound, quantifiable differences in their biological potency and their quantitative distribution within biological matrices [1][2]. EA-GSH is a potent inhibitor of human hepatic GST isozymes, while EA-mercapturate is markedly less active, underscoring a clear detoxification gradient [1]. Furthermore, EA-mercapturate is a dominant biliary metabolite in both rats and dogs, with its proportional excretion varying significantly from other conjugates, making it the specific, verifiable endpoint for mercapturic acid pathway studies [2].

GST Inhibition
EA-Mercapturate Low inhibitory activity, consistent with detoxification endpoint
EA-GSH / EA-Cysteine EA-GSH shows reported high GST inhibition; EA-cysteine may differ in biliary proportion
Biliary Excretion
EA-Mercapturate Dominant biliary metabolite in dogs, making it a specific clearance marker
EA-GSH / EA-Cysteine Minor biliary components; substitution may miss quantitative clearance endpoints

Quantitative Evidence for Ethacrynic Acid Mercapturate


Reduced GST Inhibition: A Verifiable Detoxification Endpoint

EA-mercapturate demonstrates a significantly reduced inhibitory effect on human hepatic glutathione S-transferases (GSTs) compared to its metabolic precursors. This positions it as a verifiable detoxification product rather than a bioactive intermediate [1]. While EA-GSH is an order of magnitude more potent than the parent drug, EA-mercapturate is two orders of magnitude less potent than EA, offering a clear, quantifiable differentiator for procurement in studies focused on detoxification [1].

Reduced GST Inhibition
Head-to-head
~100-fold less potent than parent EA
Supports detoxification endpoint selection
In vitro human liver cytosol; CDNB conjugation assay
Glutathione S-transferase Detoxification Enzyme inhibition

Biliary Excretion Profile: Dominant Metabolite in Dogs

In dogs, EA-mercapturate is the principal metabolite excreted in bile, accounting for 25% of an administered dose within 4 hours, substantially exceeding the levels of EA-cysteine (11%) and EA-GSH (9%) [1]. This quantitative dominance provides a robust, verifiable basis for selecting EA-mercapturate for studies of canine biliary clearance, where alternative conjugates are comparatively minor.

Biliary Excretion in Dogs
Head-to-head
25% of dose in 4 h
Dominant biliary metabolite, supports clearance marker selection
5 mg/kg i.v. 14C-EA in dogs; bile collection
Biliary excretion Pharmacokinetics Species differences

Dose-Dependent Biliary Excretion and Metabolic Saturation in Rats

In rats, the proportion of a dose excreted as EA-mercapturate in bile increases from 18% at a low dose to 30% at a high dose [1]. This 1.7-fold increase contrasts with the stable, dose-independent excretion of the EA-GSH conjugate (~40%), indicating a shift in metabolic routing towards mercapturate formation at higher EA exposures. This provides a quantifiable metric for assessing metabolic pathway capacity and saturation in rodent models.

Dose-Dependent Shift in Rats
Head-to-head
1.7-fold increase in proportion (18% to 30%)
Supports metabolic saturation biomarker use
5 vs 50 mg/kg i.v. in rats; EA-GSH stable at ~40%
Dose proportionality Metabolic saturation Rodent model

Applications of Ethacrynic Acid Mercapturate


Validating Mercapturic Acid Pathway Activity

EA-mercapturate serves as the definitive endpoint biomarker for confirming the complete, sequential activity of glutathione conjugation, peptidase cleavage, and N-acetylation. Its quantitation, as opposed to measuring intermediates like EA-GSH, provides unequivocal evidence of intact mercapturic acid pathway function in cellular or in vivo models [1][2].

Species-Specific Pharmacokinetic Modeling and Biliary Clearance

Given its dominance as a biliary metabolite in dogs (25% of dose) and its dose-dependent formation in rats (18-30%), EA-mercapturate is the preferred analytical target for constructing accurate physiologically based pharmacokinetic (PBPK) models and for investigating hepatic transport mechanisms in these species [2].

Developing and Validating LC-MS/MS Methods

With its well-defined mass (466.33 g/mol) and established chromatographic properties, EA-mercapturate is an ideal reference standard for developing and validating quantitative LC-MS/MS methods. Its high abundance in relevant matrices ensures robust method sensitivity and reproducibility [3].

Mechanistic Studies of GST-Mediated Detoxification

The marked difference in GST inhibitory potency between EA-mercapturate (two orders of magnitude less potent than EA) and EA-GSH (one order of magnitude more potent) makes EA-mercapturate a crucial negative control and a specific probe for studying the downstream, detoxified state of the GST pathway in cancer and toxicology research [1].

Application
Selection Property
Validation Focus
Mercapturic acid pathway validation
Terminal pathway endpoint biomarker
Confirmation of sequential enzyme activity
Species-specific PK modeling & biliary clearance
Biliary excretion dominance in dogs and rats
PBPK model target quantitation accuracy
LC-MS/MS method development & validation
Reference standard for metabolite quantitation
Method sensitivity and reproducibility benchmarks
GST-mediated detoxification mechanistic studies
Low GST inhibition activity context
Negative-control probe specificity assessment
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